N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core substituted with a 1,1-dioxothiolan-3-yl group and a branched 2-methylpropyl (isobutyl) moiety. The isobutyl substituent may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(2)7-13(12(14)10-3-4-10)11-5-6-17(15,16)8-11/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQZMYBKGOBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
Introduction of the Thiolane Ring: The thiolane ring can be synthesized through ring-closing reactions involving sulfur-containing precursors.
Sulfone Formation: Oxidation of the thiolane ring to introduce the sulfone group.
Amide Bond Formation: Coupling of the cyclopropane carboxylic acid with the amine group of the thiolane derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.
Substitution: The amide and sulfone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted amides or sulfone derivatives.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Comparative Analysis
Cyclopropane Core
- Target Compound vs. Tozasertib Lactate : Both contain cyclopropanecarboxamide, but Tozasertib incorporates a pyrimidinyl-sulfonamide group linked to antineoplastic activity (kinase inhibition) . The target compound’s thiolan sulfone may offer distinct solubility or binding advantages.
- Target vs.
Sulfone Group
- Target vs. Enamine’s Derivative : Both share the 1,1-dioxothiolan-3-yl group, which improves solubility and oxidative stability. However, Enamine’s compound adds a pyrazolo-pyridine core and methoxyphenyl enamide, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) .
Substituent Effects
Hypothesized Pharmacological Profiles
- Target Compound : The sulfone and cyclopropane may synergize to improve CNS penetration or protease resistance, making it suitable for neurological or inflammatory diseases.
- Tozasertib Lactate : Clinically validated as a kinase inhibitor, its cyclopropane likely stabilizes the bioactive conformation critical for ATP-binding pocket interactions .
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopropanecarboxamide, with CAS number 874788-34-8, is a synthetic compound notable for its unique structural features, including a cyclopropane ring and a thiolane moiety. Its potential biological activities are of interest in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 285.43 g/mol. The compound features several functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₃S |
| Molecular Weight | 285.43 g/mol |
| Structural Features | Cyclopropane, Thiolane |
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions.
- Introduction of the Thiolane Ring : Synthesized via ring-closing reactions with sulfur-containing precursors.
- Sulfone Formation : Oxidation of the thiolane to introduce the sulfone group.
- Amide Bond Formation : Coupling of the cyclopropane carboxylic acid with the amine group from the thiolane derivative.
Case Studies and Research Findings
- Protein-Ligand Interactions : The compound has been studied as a ligand for various proteins using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). These studies aim to elucidate structural and functional aspects of protein-ligand interactions, which are crucial for drug design.
- Potential Therapeutic Applications : Preliminary research indicates that compounds with similar structural features have shown promise in therapeutic contexts, particularly in targeting enzyme pathways related to disease processes.
- In Vitro Assays : Various in vitro assays have been proposed to assess the binding affinity and biological effects of this compound on cell lines or isolated enzymes. These studies are essential for understanding how modifications to its structure can influence its biological efficacy.
Comparison with Similar Compounds
The unique combination of a cyclopropane ring and a thiolane structure distinguishes this compound from others in its class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)thiophene-2-carboxamide | Contains a thiophene ring | Known for strong antimicrobial activity |
| N,N-Dimethylthiolane | Similar thiolane structure without dioxo functionality | Applications in material science |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
